Acetiamine hydrochloride
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Overview
Description
Acetiamine hydrochloride, also known as acetamidine hydrochloride, is an organic compound with the formula CH₃C(NH)NH₂·HCl. It is the hydrochloride salt of acetamidine, one of the simplest amidines. This compound is used in the synthesis of various nitrogen-bearing compounds and has applications in both industrial and laboratory settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetiamine hydrochloride is synthesized through a two-step process. Initially, a solution of acetonitrile in ethanol is treated with anhydrous hydrogen chloride at close to 0°C in a Pinner reaction, producing crystals of acetimido ethyl ether hydrochloride: [ \text{H}_3\text{C}-\text{C}\equiv\text{N} + \text{C}_2\text{H}_5\text{OH} + \text{HCl} \rightarrow \text{H}_3\text{C}-\text{C}(=\text{NH}\cdot\text{HCl})-\text{OC}_2\text{H}_5 ] The imino ether salt is then treated with an excess of ammonia in dry ethanol, converting the ether to the amidine: [ \text{H}_3\text{C}-\text{C}(=\text{NH}\cdot\text{HCl})-\text{OC}_2\text{H}_5 + \text{NH}_3 \rightarrow \text{H}_3\text{C}-\text{C}(=\text{NH})-\text{NH}_2\cdot\text{HCl} + \text{C}_2\text{H}_5\text{OH} ] All reagents must be thoroughly dried using a strong desiccant such as phosphorus pentoxide to prevent hydrolysis .
Industrial Production Methods
In industrial settings, acetamidine hydrochloride is produced by introducing hydrogen chloride into a solution containing acetonitrile and ethanol, followed by the addition of ammonia. This method ensures high yield and is suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Acetiamine hydrochloride undergoes various chemical reactions, including:
Hydrolysis: In aqueous solution, it hydrolyzes to acetic acid and ammonia. [ \text{CH}_3\text{C}(=\text{NH})\text{NH}_2\cdot\text{HCl} + 2\text{H}_2\text{O} \rightarrow \text{CH}_3\text{COOH} + \text{NH}_3 + \text{NH}_4\text{Cl} ]
Decomposition: Upon heating, it releases ammonium chloride and acetonitrile. [ \text{CH}_3\text{C}(=\text{NH})\text{NH}_2\cdot\text{HCl} \rightarrow \text{CH}_3\text{CN} + \text{NH}_4\text{Cl} ]
Base Treatment: Treatment with a strong base yields free base acetamidine. [ \text{CH}_3\text{C}(=\text{NH})\text{NH}_2\cdot\text{HCl} + \text{KOH} \rightarrow \text{CH}_3\text{C}(=\text{NH})\text{NH}_2 + \text{KCl} + \text{H}_2\text{O} ]
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride, ammonia, and strong bases like potassium hydroxide. The reactions typically occur under controlled temperature conditions to ensure stability and prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include acetic acid, ammonia, ammonium chloride, acetonitrile, and free base acetamidine .
Scientific Research Applications
Acetiamine hydrochloride is utilized in various scientific research applications:
Biology: It is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: It is employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetiamine hydrochloride involves its role as a source of amidine. Amidines are strong Lewis bases, and this compound acts as a weak Lewis acid. It participates in various chemical reactions, forming stable intermediates that are crucial in the synthesis of complex nitrogen compounds .
Comparison with Similar Compounds
Similar Compounds
Acetamide: An organic compound with the formula CH₃CONH₂, used as a plasticizer and industrial solvent.
N,N-Dimethylacetamide (DMA): A related compound used more widely than acetamide, but not prepared from acetamide.
Uniqueness
Acetiamine hydrochloride is unique due to its ability to act as a precursor for a wide range of nitrogen-bearing compounds. Its reactivity and versatility in forming heterocycles make it distinct from other similar compounds .
Properties
CAS No. |
28008-04-0 |
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Molecular Formula |
C16H23ClN4O4S |
Molecular Weight |
402.9 g/mol |
IUPAC Name |
[(Z)-3-acetylsulfanyl-4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]pent-3-enyl] acetate;hydrochloride |
InChI |
InChI=1S/C16H22N4O4S.ClH/c1-10(15(25-13(4)23)5-6-24-12(3)22)20(9-21)8-14-7-18-11(2)19-16(14)17;/h7,9H,5-6,8H2,1-4H3,(H2,17,18,19);1H/b15-10-; |
InChI Key |
GVYHWIVMQYPBOQ-AZJSCORLSA-N |
Isomeric SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)/C(=C(/CCOC(=O)C)\SC(=O)C)/C.Cl |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOC(=O)C)SC(=O)C)C.Cl |
Origin of Product |
United States |
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